molecular formula C17H16N4O2S B601861 Lesinurad Impurity 2 CAS No. 1158970-37-6

Lesinurad Impurity 2

Cat. No. B601861
CAS RN: 1158970-37-6
M. Wt: 340.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lesinurad Impurity 2 is an intermediate of Lesinurad . Its chemical name is 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid .


Molecular Structure Analysis

The molecular structure of Lesinurad Impurity 2 is similar to that of Lesinurad . Lesinurad has a typical molecular architecture of fatty acid mimetics .

Scientific Research Applications

Impurity Identification in Synthesis Process

  • An unexpected impurity of Lesinurad, similar to "Lesinurad Impurity 2", was identified during the synthetic process development. This impurity posed challenges due to its structural similarity with Lesinurad, making conventional separation methods inefficient. The impurity's formation was attributed to a chlorine impurity in a commercial brominating agent, highlighting the importance of purity in reagents used in pharmaceutical synthesis (Halama et al., 2018).

Impact on Analytical Methodologies

  • Lesinurad, along with its impurities, was analyzed using advanced spectrophotometric and spectrofluorometric methods. The presence of impurities like "Lesinurad Impurity 2" necessitates the development of specific and sensitive analytical techniques for the accurate quantification of Lesinurad in the presence of its degradation products (Attia et al., 2018).

Stability and Degradation Studies

  • Lesinurad's stability under various conditions, including the presence of impurities, was investigated. The understanding of how Lesinurad and its impurities like "Lesinurad Impurity 2" degrade under different conditions is crucial for developing stable and effective pharmaceutical formulations (Attia et al., 2018).

properties

IUPAC Name

2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H2,18,19)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJPEWHULFCRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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